molecular formula C9H8N2O2S B14272662 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione CAS No. 138610-52-3

1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B14272662
CAS No.: 138610-52-3
M. Wt: 208.24 g/mol
InChI Key: GYWOXNDSEPPXFR-UHFFFAOYSA-N
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Description

1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-methylimidazolidine-2,4-dione with thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

  • 1-Methyl-5-[(thiophen-2-yl)methylidene]imidazolidine-2,4-dione
  • 1-Methyl-5-[(furan-3-yl)methylidene]imidazolidine-2,4-dione
  • 1-Methyl-5-[(pyridin-3-yl)methylidene]imidazolidine-2,4-dione

Uniqueness: 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s distinct structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

CAS No.

138610-52-3

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

1-methyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O2S/c1-11-7(8(12)10-9(11)13)4-6-2-3-14-5-6/h2-5H,1H3,(H,10,12,13)

InChI Key

GYWOXNDSEPPXFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CSC=C2)C(=O)NC1=O

Origin of Product

United States

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